Cas no 90649-04-0 (5-(Piperidin-1-ylmethyl)thiazole)

5-(Piperidin-1-ylmethyl)thiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(Piperidin-1-ylmethyl)thiazole
- 5-(piperidin-1-ylmethyl)-1,3-thiazole
- 90649-04-0
- SCHEMBL17865300
- SB41913
-
- Inchi: InChI=1S/C9H14N2S/c1-2-4-11(5-3-1)7-9-6-10-8-12-9/h6,8H,1-5,7H2
- InChI Key: SLTCQNYUWGPGEN-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CC2=CN=CS2
Computed Properties
- Exact Mass: 182.08776963g/mol
- Monoisotopic Mass: 182.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.4Ų
- XLogP3: 1.7
5-(Piperidin-1-ylmethyl)thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179721-1g |
5-(piperidin-1-ylmethyl)thiazole |
90649-04-0 | 95% | 1g |
$386 | 2024-07-20 | |
Crysdot LLC | CD11020313-1g |
5-(Piperidin-1-ylmethyl)thiazole |
90649-04-0 | 95+% | 1g |
$429 | 2024-07-19 | |
Chemenu | CM179721-1g |
5-(piperidin-1-ylmethyl)thiazole |
90649-04-0 | 95% | 1g |
$405 | 2021-08-05 | |
Alichem | A059003628-1g |
5-(Piperidin-1-ylmethyl)thiazole |
90649-04-0 | 95% | 1g |
$360.50 | 2023-08-31 |
5-(Piperidin-1-ylmethyl)thiazole Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on 5-(Piperidin-1-ylmethyl)thiazole
5-(Piperidin-1-ylmethyl)thiazole: A Comprehensive Overview
The compound with CAS No. 90649-04-0, commonly referred to as 5-(Piperidin-1-ylmethyl)thiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the piperidine ring in its structure introduces unique electronic and steric properties, making it a versatile building block for various applications.
5-(Piperidin-1-ylmethyl)thiazole has been extensively studied for its potential in drug discovery. Recent research has highlighted its role as a lead compound in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The thiazole core is known for its ability to interact with biological targets such as kinases and proteases, making it an attractive scaffold for medicinal chemists.
The synthesis of 5-(Piperidin-1-ylmethyl)thiazole involves a multi-step process that typically begins with the preparation of the thiazole ring followed by the introduction of the piperidine substituent. Researchers have explored various methods, including cyclization reactions and coupling strategies, to optimize the synthesis pathway. These advancements have not only improved the yield but also reduced the environmental footprint of the production process.
In terms of applications, 5-(Piperidin-1-ylmethyl)thiazole has shown promise in the development of advanced materials. Its ability to form stable coordination complexes with metal ions has led to its use in designing new catalysts and sensors. For instance, recent studies have demonstrated its effectiveness in enhancing the catalytic activity of transition metal catalysts used in organic synthesis.
Moreover, 5-(Piperidin-1-ylmethyl)thiazole has been investigated for its role in polymer chemistry. The incorporation of this compound into polymer networks has been shown to improve mechanical properties and thermal stability, making it a valuable component in high-performance materials.
Recent breakthroughs in computational chemistry have further deepened our understanding of 5-(Piperidin-1-ylmethyl)thiazole's molecular interactions. Advanced molecular modeling techniques have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in various chemical environments with greater accuracy.
In conclusion, 5-(Piperidin-1-ylmethyl)thiazole (CAS No. 90649-04-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it a subject of ongoing research interest. As new studies continue to uncover its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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